molecular formula C10H10N2O6 B112207 2-Acetamido-5-methoxy-4-nitrobenzoic acid CAS No. 196194-98-6

2-Acetamido-5-methoxy-4-nitrobenzoic acid

Cat. No. B112207
Key on ui cas rn: 196194-98-6
M. Wt: 254.2 g/mol
InChI Key: QWIICWOSUUZYES-UHFFFAOYSA-N
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Patent
US07262220B2

Procedure details

7.5 g of 2-acetylamino-5-methoxy-4-nitrobenzoic acid (crude mixture from stage c) were heated to reflux in 50 ml of water and 20 ml of concentrated hydrochloric acid for 3 hours. The reaction mixture was concentrated in vacuo and purified by column chromatography (silica gel, dichloromethane/isopropanol =9/1). 3.1 g (50%) of the desired product were obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[C:11]([O:17][CH3:18])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.Cl>O>[NH2:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[C:11]([O:17][CH3:18])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, dichloromethane/isopropanol =9/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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